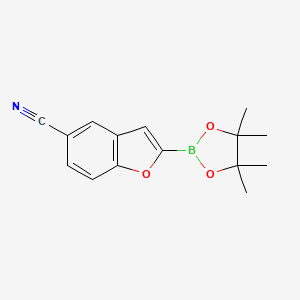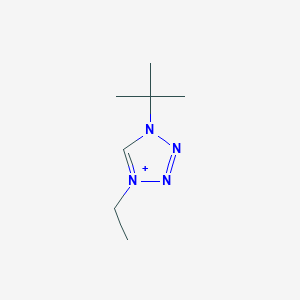
4-tert-butyl-1-ethyl-1H-tetrazol-4-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-1-ethyl-1H-tetrazol-4-ium is a tetrazole derivative, a class of compounds known for their unique chemical properties and applications in various fields. Tetrazoles are heterocyclic compounds containing a five-membered ring with four nitrogen atoms and one carbon atom. The presence of the tert-butyl and ethyl groups in this compound enhances its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives, including 4-tert-butyl-1-ethyl-1H-tetrazol-4-ium, typically involves the reaction of nitriles with sodium azide. This reaction can be catalyzed by various metal salts, such as zinc chloride, in solvents like isopropanol or n-propanol . The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures, and yields high-purity tetrazole derivatives.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Microwave-assisted synthesis is another method used to accelerate the reaction and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-1-ethyl-1H-tetrazol-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines or other nitrogen-containing heterocycles .
Scientific Research Applications
4-tert-butyl-1-ethyl-1H-tetrazol-4-ium has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-tert-butyl-1-ethyl-1H-tetrazol-4-ium involves its interaction with various molecular targets and pathways. The tetrazole ring can mimic carboxylic acid functional groups, allowing it to bind to specific enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects . The compound’s stability and resistance to metabolic degradation make it a valuable tool in drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: A simpler tetrazole derivative with similar chemical properties but lacking the tert-butyl and ethyl groups.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring, offering different reactivity and applications.
Uniqueness
4-tert-butyl-1-ethyl-1H-tetrazol-4-ium stands out due to its unique combination of tert-butyl and ethyl groups, which enhance its stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds .
Properties
Molecular Formula |
C7H15N4+ |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
1-tert-butyl-4-ethyltetrazol-4-ium |
InChI |
InChI=1S/C7H15N4/c1-5-10-6-11(9-8-10)7(2,3)4/h6H,5H2,1-4H3/q+1 |
InChI Key |
BBMMLYNHMFGLCB-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CN(N=N1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dimethoxybenzoyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12500290.png)
![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B12500298.png)
![Propyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500302.png)
![[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12500308.png)
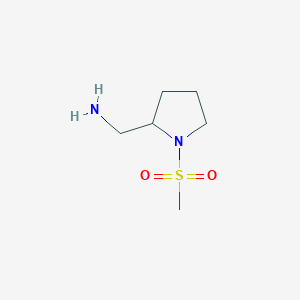
![1-{2-[(2-Chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500322.png)
![5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),13-pentaene-15-thione](/img/structure/B12500325.png)
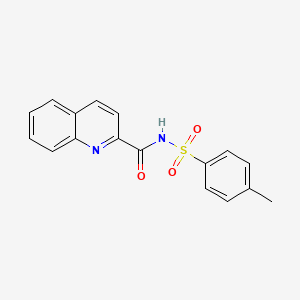
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12500349.png)
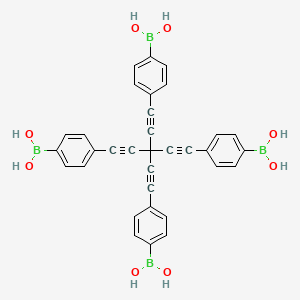
![5-(3-fluorophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500354.png)


